molecular formula C20H20N6O B4427537 N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-phenylbutanamide

N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-phenylbutanamide

Cat. No. B4427537
M. Wt: 360.4 g/mol
InChI Key: XIPNCYFXMODNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-phenylbutanamide, also known as JNJ-28330835, is a chemical compound with potential therapeutic applications. It belongs to the class of selective androgen receptor modulators (SARMs) and has been studied extensively for its ability to target specific tissues and organs in the body.

Mechanism of Action

The mechanism of action of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-phenylbutanamide involves its selective binding to androgen receptors in specific tissues and organs. This leads to the activation of specific genes that are involved in the regulation of muscle and bone growth and development. It has been shown to have a higher anabolic to androgenic ratio than testosterone, which makes it an attractive candidate for therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase muscle mass and strength, improve bone density and reduce fat mass. It has also been shown to have an impact on lipid metabolism, glucose homeostasis, and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-phenylbutanamide is its high selectivity for androgen receptors in specific tissues and organs. This makes it an attractive candidate for therapeutic applications as it reduces the risk of unwanted side effects. However, one of the limitations of this compound is its limited availability and high cost, which makes it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the research of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-phenylbutanamide. One area of interest is its potential use in the treatment of muscle wasting and bone disorders. It has also been suggested that it may have applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more efficient synthesis methods to reduce its cost and increase availability.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in the treatment of various diseases and conditions. Its high selectivity for androgen receptors in specific tissues and organs makes it an attractive candidate for therapeutic applications. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-phenylbutanamide has been studied extensively for its potential therapeutic applications in the treatment of various diseases and conditions. It has been shown to have a high affinity for androgen receptors in specific tissues and organs, such as muscle and bone, without affecting other organs such as the prostate gland.

properties

IUPAC Name

N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-4-17(15-8-6-5-7-9-15)19(27)25-18-16(11-21)12-22-26(18)20-23-13(2)10-14(3)24-20/h5-10,12,17H,4H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPNCYFXMODNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=NN2C3=NC(=CC(=N3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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